6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
The compound “6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a complex organic molecule. It contains several functional groups, including a pyrrole ring, a thiophene ring, and a pyrazolopyrimidine ring . The molecule has a molecular weight of 359.86 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI code for this compound is1S/C17H16ClN4OS/c1-9-4-5-10(2)21(9)13-6-7-24-16(13)12-8-14-19-11(3)15(18)17(23)22(14)20-12/h4-8,23-24H,1-3H3
. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored at a temperature between 2 and 8 degrees Celsius .Scientific Research Applications
Molecular Structure and Interactions
- The molecular structure and interactions of compounds related to 6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol have been examined using X-ray diffractometry and theoretical studies. These studies include insights into intramolecular interactions and intermolecular interactions, such as N⋯Cl and π–π interactions, which are crucial for understanding the compound's behavior (Frizzo et al., 2009).
Reactivity and Synthesis
- Research on the reactivity of related compounds has led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and other derivatives. Such studies are fundamental for developing new compounds with potential applications in various fields (Bruni et al., 1994).
- The synthesis of 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines has been achieved, providing valuable information for the development of novel compounds with similar structures (Zheng & Atta, 2011).
Biological Evaluation and Activities
- Certain pyrazolo[1,5-a]pyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. This indicates the relevance of these compounds in medicinal chemistry and drug development (Rahmouni et al., 2016).
- The crystal structure and biological activity of related pyrazolo[1,5-a]pyrimidines have been studied, showing moderate anticancer activity. These findings highlight the potential therapeutic applications of these compounds (Jiu-fu et al., 2015).
- Antifungal abilities of certain pyrazolo[1,5-a]pyrimidines derivatives have been explored, suggesting their use in developing new antifungal agents (Zhang et al., 2016).
Synthesis and Chemical Properties
- The synthesis of various pyrazolo[1,5-a]pyrimidines derivatives and their chemical properties have been extensively studied, providing a foundation for further exploration in synthetic chemistry (Badawey, 1996).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-9-4-5-10(2)21(9)17-12(6-7-24-17)13-8-14-19-11(3)15(18)16(23)22(14)20-13/h4-8,20H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHLBJXNUBMAQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=CC4=NC(=C(C(=O)N4N3)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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